molecular formula C17H35NO7 B12699137 Einecs 286-304-6 CAS No. 85204-10-0

Einecs 286-304-6

Cat. No.: B12699137
CAS No.: 85204-10-0
M. Wt: 365.5 g/mol
InChI Key: ROUBQRJAHMQRHR-FJOGWHKWSA-N
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Description

. This compound is registered under the European Inventory of Existing Commercial Chemical Substances (EINECS) and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compound with 2-(dibutylamino)ethanol involves the esterification of 2-Butenedioic acid (Z) with 1,2-propanediol, followed by a reaction with 2-(dibutylamino)ethanol . The reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise ratios. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity. The final product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compound with 2-(dibutylamino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compound with 2-(dibutylamino)ethanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Used in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compound with 2-(dibutylamino)ethanol involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors in biological systems. The compound’s effects are mediated through pathways involving these molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dibutylamino group in 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compound with 2-(dibutylamino)ethanol imparts unique chemical and biological properties, making it distinct from other similar compounds. This group can influence the compound’s reactivity, solubility, and interactions with biological targets .

Properties

CAS No.

85204-10-0

Molecular Formula

C17H35NO7

Molecular Weight

365.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-(dibutylamino)ethanol;propane-1,2-diol

InChI

InChI=1S/C10H23NO.C4H4O4.C3H8O2/c1-3-5-7-11(9-10-12)8-6-4-2;5-3(6)1-2-4(7)8;1-3(5)2-4/h12H,3-10H2,1-2H3;1-2H,(H,5,6)(H,7,8);3-5H,2H2,1H3/b;2-1-;

InChI Key

ROUBQRJAHMQRHR-FJOGWHKWSA-N

Isomeric SMILES

CCCCN(CCCC)CCO.CC(CO)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCCCN(CCCC)CCO.CC(CO)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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